3-acetyl-2-((3-chlorophenyl)amino)-6-methyl-4H-pyran-4-one
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Description
The compound “3-acetyl-2-((3-chlorophenyl)amino)-6-methyl-4H-pyran-4-one” is a derivative of 1,3,4-oxadiazoles . These derivatives are known to possess significant biological activity, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of such compounds is usually based on two-step reactions. The first step involves a condensation reaction between appropriate carboxylic acid hydrazide and aldehydes. The obtained hydrazones are then subjected to a cyclization reaction with acetic anhydride .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation and cyclization reactions . The condensation reaction occurs between a carboxylic acid hydrazide and aldehydes, followed by a cyclization reaction with acetic anhydride .Future Directions
The 1,3,4-oxadiazole derivatives, including “3-acetyl-2-((3-chlorophenyl)amino)-6-methyl-4H-pyran-4-one”, present promising substrates for the development of drugs for the treatment of various diseases . Future research could focus on exploring their potential therapeutic applications and improving their effectiveness and safety profile .
Properties
IUPAC Name |
3-acetyl-2-(3-chloroanilino)-6-methylpyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-6-12(18)13(9(2)17)14(19-8)16-11-5-3-4-10(15)7-11/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYQIDURSTULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC(=CC=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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